Cas no 197230-74-3 (4-(hydroxymethyl)-2-iodophenol)

4-(Hydroxymethyl)-2-iodophenol is a halogenated phenolic compound featuring both a hydroxymethyl (–CH₂OH) and an iodo (–I) substituent on the aromatic ring. This structure lends versatility in synthetic applications, particularly as an intermediate in organic synthesis and pharmaceutical research. The hydroxymethyl group enhances reactivity for further functionalization, while the iodine moiety offers opportunities for cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its dual functionality makes it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Suitable for research-scale applications, it is often utilized in the development of bioactive molecules or advanced materials.
4-(hydroxymethyl)-2-iodophenol structure
197230-74-3 structure
Product Name:4-(hydroxymethyl)-2-iodophenol
CAS No:197230-74-3
MF:C7H7IO2
MW:250.033754587173
CID:3164501
PubChem ID:11054045
Update Time:2025-11-01

4-(hydroxymethyl)-2-iodophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(hydroxymethyl)-2-iodophenol
    • T3 intermediates
    • 4-HYDROXY-3-IODOBENZYL ALCOHOL
    • BENZENEMETHANOL,4-HYDROXY-3-IODO-
    • SCHEMBL7942390
    • 4-Hydroxy-3-iodo-benzenemethanol
    • 4-Hydroxy-3-iodobenzenemethanol
    • DB-184905
    • CS-0378802
    • AKOS028108840
    • 197230-74-3
    • G10621
    • XHA23074
    • Benzenemethanol, 4-hydroxy-3-iodo-
    • MDL: MFCD09754545
    • Inchi: 1S/C7H7IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
    • InChI Key: QXIYEFBDTDKMSG-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CC(CO)=C1)O

Computed Properties

  • Exact Mass: 249.94908g/mol
  • Monoisotopic Mass: 249.94908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.5Ų

4-(hydroxymethyl)-2-iodophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H947620-1g
4-(Hydroxymethyl)-2-iodophenol
197230-74-3
1g
$ 178.00 2023-09-07
TRC
H947620-2.5g
4-(Hydroxymethyl)-2-iodophenol
197230-74-3
2.5g
$ 328.00 2023-09-07
TRC
H947620-5g
4-(Hydroxymethyl)-2-iodophenol
197230-74-3
5g
$ 529.00 2023-09-07
TRC
H947620-10g
4-(Hydroxymethyl)-2-iodophenol
197230-74-3
10g
$988.00 2023-05-18

Additional information on 4-(hydroxymethyl)-2-iodophenol

Introduction to 4-(Hydroxymethyl)-2-Iodophenol (CAS No. 197230-74-3)

4-(Hydroxymethyl)-2-iodophenol, with the CAS number 197230-74-3, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a hydroxymethyl group and an iodine atom, which confer it with a range of interesting properties and potential applications.

The chemical structure of 4-(hydroxymethyl)-2-iodophenol consists of a phenolic ring with a hydroxymethyl group at the 4-position and an iodine atom at the 2-position. These functional groups play crucial roles in determining the compound's reactivity, solubility, and biological activity. The presence of the hydroxymethyl group enhances the compound's polarity and hydrogen-bonding capabilities, while the iodine atom introduces significant electron-withdrawing effects and increases the overall molecular weight.

In recent years, 4-(hydroxymethyl)-2-iodophenol has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as an intermediate in the synthesis of pharmaceuticals and fine chemicals. The compound's unique structure makes it a valuable starting material for the preparation of complex molecules with therapeutic properties.

A notable application of 4-(hydroxymethyl)-2-iodophenol is in the development of anti-cancer drugs. Research has shown that compounds derived from this intermediate exhibit potent cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 4-(hydroxymethyl)-2-iodophenol demonstrated significant inhibition of tumor growth in both in vitro and in vivo models. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further drug development.

Beyond its use in pharmaceuticals, 4-(hydroxymethyl)-2-iodophenol has also found applications in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. A recent study published in Chemistry of Materials explored the synthesis and characterization of MOFs derived from 4-(hydroxymethyl)-2-iodophenol, highlighting their exceptional stability and high surface area.

The synthesis of 4-(hydroxymethyl)-2-iodophenol can be achieved through various methods, depending on the desired purity and scale. One common approach involves the iodination of 4-hydroxybenzaldehyde followed by reduction to form the hydroxymethyl group. This method is well-documented in the literature and has been optimized to achieve high yields and purity levels. Another approach involves the direct functionalization of phenolic compounds using transition-metal-catalyzed reactions, which can provide greater control over the regioselectivity and stereoselectivity of the product.

The physical properties of 4-(hydroxymethyl)-2-iodophenol, such as its melting point, boiling point, and solubility, are important considerations for its use in various applications. The compound is typically a white or off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility profile makes it suitable for use in solution-phase reactions and formulations.

In terms of safety and handling, it is important to note that while 4-(hydroxymethyl)-2-iodophenol is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin contact and inhalation.

The environmental impact of 4-(hydroxymethyl)-2-iodophenol is another important consideration. While there is limited data available on its environmental fate and toxicity, it is generally considered to have low environmental persistence due to its reactivity with common environmental oxidants such as oxygen and chlorine. However, proper waste management practices should be followed to minimize any potential environmental impact.

In conclusion, 4-(hydroxymethyl)-2-iodophenol (CAS No. 197230-74-3) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it a valuable intermediate for the synthesis of complex molecules with therapeutic properties and advanced materials with novel functionalities. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in various scientific disciplines.

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